molecular formula C18H16ClN3O2 B11302459 N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11302459
M. Wt: 341.8 g/mol
InChI Key: CABIYQGEDWTWIQ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenylmethyl group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(4-bromophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-24-15-4-2-3-13(9-15)16-10-17(22-21-16)18(23)20-11-12-5-7-14(19)8-6-12/h2-10H,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

CABIYQGEDWTWIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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